2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione 2-(2-oxolanylmethyl)benzo[de]isoquinoline-1,3-dione is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 281212-09-7
VCID: VC0379550
InChI: InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2
SMILES: C1CC(OC1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula: C17H15NO3
Molecular Weight: 281.3g/mol

2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione

CAS No.: 281212-09-7

Main Products

VCID: VC0379550

Molecular Formula: C17H15NO3

Molecular Weight: 281.3g/mol

2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione - 281212-09-7

CAS No. 281212-09-7
Product Name 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione
Molecular Formula C17H15NO3
Molecular Weight 281.3g/mol
IUPAC Name 2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2
Standard InChIKey ZOASFBHPCHNXHZ-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Canonical SMILES C1CC(OC1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Description 2-(2-oxolanylmethyl)benzo[de]isoquinoline-1,3-dione is a member of isoquinolines.
PubChem Compound 305330
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator